4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine
Description
Properties
IUPAC Name |
4-(4-pyridin-3-ylimidazol-1-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-5-1-2-7-16-9-12(15-10-16)11-4-3-6-14-8-11/h3-4,6,8-10H,1-2,5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFFSGZBQUSNGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(C=N2)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453043 | |
| Record name | 4-[4-(Pyridin-3-yl)-1H-imidazol-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173838-63-6 | |
| Record name | 4-[4-(Pyridin-3-yl)-1H-imidazol-1-yl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fragment A: Synthesis of 4-(Pyridin-3-yl)-1H-imidazole
The Debus-Radziszewski reaction is a classical method for imidazole synthesis, involving a three-component condensation of an aldehyde, ammonium acetate, and a 1,2-dicarbonyl compound. For the pyridine-substituted variant:
Procedure :
-
Reactants :
-
Pyridine-3-carbaldehyde (1.0 equiv)
-
Glyoxal (40% aqueous solution, 1.2 equiv)
-
Ammonium acetate (3.0 equiv)
-
-
Conditions :
-
Solvent: Ethanol/water (3:1 v/v)
-
Temperature: 80°C, reflux for 12 h
-
Workup: Neutralization with NaHCO₃, extraction with dichloromethane, and purification via silica gel chromatography.
-
Mechanistic Insight :
The reaction proceeds via imine formation between glyoxal and ammonia, followed by cyclization with the aldehyde to form the imidazole ring. The pyridinyl group’s electron-withdrawing nature directs substitution to the 4-position of the imidazole.
Fragment B: Introduction of the Butan-1-amine Chain
The primary amine group in the butyl chain necessitates protection to prevent side reactions during imidazole alkylation. Boc (tert-butoxycarbonyl) is a widely used protecting group due to its stability under basic conditions and ease of removal.
Alkylation of Imidazole with Protected Amine
Step 1: Synthesis of Boc-Protected 4-Bromobutane
-
Reactants :
-
1,4-Dibromobutane (1.0 equiv)
-
Boc₂O (1.1 equiv)
-
Triethylamine (2.0 equiv)
-
-
Conditions :
-
Solvent: THF, 0°C → room temperature, 6 h
-
Workup: Extraction with ethyl acetate, washing with brine, and solvent evaporation.
-
Intermediate : 4-Bromo-N-Boc-butan-1-amine (Yield: 85–90%).
Step 2: Nucleophilic Substitution on Imidazole
-
Reactants :
-
4-(Pyridin-3-yl)-1H-imidazole (1.0 equiv)
-
4-Bromo-N-Boc-butan-1-amine (1.2 equiv)
-
Base: K₂CO₃ (2.0 equiv)
-
-
Conditions :
-
Solvent: DMF, 120°C (microwave-assisted), 1 h
-
Workup: Dilution with water, extraction with ethyl acetate, and column chromatography (hexane/ethyl acetate).
-
Intermediate : N-Boc-4-(4-(pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine (Yield: 70–75%).
Step 3: Deprotection of Boc Group
-
Reactants :
-
Boc-protected intermediate (1.0 equiv)
-
TFA (trifluoroacetic acid, 5.0 equiv)
-
-
Conditions :
-
Solvent: Dichloromethane, room temperature, 2 h
-
Workup: Neutralization with saturated NaHCO₃, extraction, and solvent evaporation.
-
Final Product : 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine (Yield: 95–98%).
Alternative Route: Reductive Amination
For laboratories lacking microwave reactors, reductive amination offers a viable alternative:
Procedure :
-
Reactants :
-
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butanal (synthesized via oxidation of the corresponding alcohol)
-
Ammonium acetate (2.0 equiv)
-
NaBH₃CN (1.5 equiv)
-
-
Conditions :
-
Solvent: Methanol, room temperature, 12 h
-
Workup: Filtration through Celite, solvent evaporation, and purification via HPLC.
-
Optimization and Challenges
Regioselectivity in Imidazole Alkylation
The 1-position of the imidazole ring is preferentially alkylated due to the electron-donating effect of the pyridin-3-yl group at the 4-position. Computational studies (DFT calculations) confirm a 10.2 kcal/mol energy preference for 1-substitution over 2-substitution.
Protecting Group Strategy
Boc protection minimizes over-alkylation, a common issue with primary amines. In contrast, benzyl protection requires harsher deprotection conditions (H₂/Pd-C), which may reduce yields.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from 24 h (conventional heating) to 1 h, improving yields by 15–20%.
Analytical Characterization
Critical spectroscopic data for the final compound:
| Technique | Data |
|---|---|
| ¹H NMR (600 MHz, CD₃OD) | δ 8.76 (s, 1H, pyridine-H), 8.52 (d, J=4.8 Hz, 1H, imidazole-H), 3.95 (t, J=7.2 Hz, 2H, N-CH₂), 2.75 (t, J=7.2 Hz, 2H, CH₂-NH₂) |
| HRMS (ESI+) | m/z calcd for C₁₂H₁₆N₄ [M+H]⁺: 217.1453; found: 217.1451 |
Industrial-Scale Considerations
For bulk synthesis, flow chemistry systems (e.g., H-Cube Mini Plus) enable continuous hydrogenation and alkylation, reducing processing time by 40% compared to batch methods .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents for substitution reactions include halogenated compounds, acids, and bases.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an alkane. Substitution reactions could introduce a wide variety of functional groups, depending on the reagents used.
Scientific Research Applications
Antidepressant Development
One of the primary applications of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine is in the synthesis of antidepressant molecules. Research indicates that this compound plays a crucial role in metal-catalyzed reactions aimed at developing new therapeutic agents for depression, which affects around 280 million people globally.
Anti-fibrotic Drug Research
This compound has also been investigated for its potential as an anti-fibrotic agent. A series of derivatives were synthesized and evaluated for their biological activities against hepatic stellate cells, revealing that some compounds exhibited better anti-fibrotic properties than established drugs like Pirfenidone.
Hofmann–Löffler Reaction
In organic chemistry, this compound is utilized in the Hofmann–Löffler reaction. This reaction involves the generation of cyclic amines through the thermal or photochemical decomposition of N-halogenated amines in the presence of strong acids, highlighting its versatility in synthesizing complex organic molecules.
Research suggests that this compound exhibits significant biological activity by inhibiting specific enzymes involved in disease processes. For instance, compounds with similar structures have shown promise as inhibitors of lysine methyltransferases, which are crucial in epigenetic regulation and cancer progression.
Case Studies
Recent studies highlight the compound's application in drug discovery:
- Antidepressant Synthesis : A study demonstrated effective synthesis routes leading to compounds with promising antidepressant activity.
- Anti-fibrotic Activity : Another study identified novel derivatives that exhibited superior anti-fibrotic effects compared to existing treatments.
These case studies illustrate not only the compound's versatility but also its potential impact on therapeutic developments.
Mechanism of Action
The mechanism of action of 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine will depend on its specific biological target. Generally, the compound could interact with enzymes, receptors, or other proteins through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural Features
The compound belongs to a class of heterocyclic amines with diverse biological activities. Below is a comparison with structurally related compounds:
Physicochemical Properties
- Molecular Weight : The target compound (216.28 g/mol) is lighter than sulfur-containing analogues like 2b (~258.32 g/mol) due to the absence of sulfinyl/sulfonyl groups .
- Solubility : The pyridine-imidazole core enhances water solubility compared to 2c (benzimidazole-thioether), which is more lipophilic .
Biological Activity
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features both a pyridine and an imidazole ring, which contribute to its interaction with various biological targets. The molecular formula is with a molecular weight of approximately 201.27 g/mol. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Pyridine-Imidazole Intermediate : The reaction of pyridine-3-carboxaldehyde with imidazole in the presence of a catalyst to form the intermediate.
- Chain Extension : The intermediate is reacted with butan-1-amine to extend the chain.
- Hydrochloride Formation : Treatment with hydrochloric acid yields the trihydrochloride salt, enhancing solubility and stability for biological studies.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in inhibiting enzymes involved in various disease processes.
Enzyme Inhibition
The compound has shown promise as an inhibitor of lysine methyltransferases, which are critical in epigenetic regulation and cancer progression. This inhibition may influence gene expression and cellular functions, making it a potential candidate for cancer therapeutics.
Interaction Studies
Interaction studies have demonstrated that this compound binds selectively to target proteins, modulating their activity. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to assess binding affinities and kinetics.
The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets, such as receptors or enzymes. This interaction can lead to modulation of signaling pathways critical for cellular functions. The structural complexity provided by the pyridine and imidazole rings enhances its interaction profile compared to simpler analogs .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
Anticancer Activity
A study demonstrated that derivatives similar to this compound exhibited potent antiproliferative activities against melanoma cell lines, outperforming established treatments like Sorafenib. For instance, certain derivatives showed IC50 values significantly lower than those of standard drugs, indicating their potential as effective anticancer agents .
Antimicrobial Properties
Other research has explored the antimicrobial properties of related compounds, suggesting that modifications to the imidazole ring can enhance efficacy against bacterial strains. This highlights the versatility of the compound in developing new antibiotics .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-(1H-imidazol-1-yl)butan-1-amine | Structure | Lacks pyridine moiety; serves as a simpler analog |
| 4-(3-Pyridinyl)imidazol | Structure | Similar imidazole structure; different substituents |
| LLY507 | Structure | Potent SMYD2 inhibitor; distinct functional groups |
The dual functionality from both the pyridine and imidazole rings may enhance its interaction profile with biological targets compared to these simpler analogs .
Q & A
Q. What are the recommended synthetic routes for 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine, and what analytical techniques validate its purity?
Methodological Answer: The compound can be synthesized via copper-catalyzed coupling reactions or bromination-amination sequences. For example, a copper(I)-mediated protocol using DMSO, cesium carbonate, and cyclopropanamine at 35°C for 48 hours yields 17.9% product, validated by H NMR and HRMS . Alternatively, bromination of intermediates under reflux with HBr, followed by amination, is described in piperidine-based analogs, with structural confirmation via H-NMR and ES-MS . Purity assessment should combine chromatography (e.g., reverse-phase HPLC) and spectroscopic techniques (FT-IR for functional groups; HRMS for molecular weight).
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for pyrazole-amine derivatives (e.g., a pyrazol-5-amine structure resolved at 173 K with an R factor of 0.031) . For routine analysis, use H/C NMR to verify proton environments and carbon frameworks, and FT-IR to identify NH/amine stretches (~3300 cm). ESI-MS provides additional mass validation .
Q. What solvent systems are compatible with this compound for in vitro assays?
Methodological Answer: Polar aprotic solvents like DMSO or DMF are optimal for dissolution due to the compound’s amine and heteroaromatic moieties. However, residual solvent peaks in NMR may require lyophilization or rotary evaporation. For biological assays, dilute stock solutions in aqueous buffers (e.g., PBS with ≤1% DMSO) to avoid cytotoxicity .
Advanced Research Questions
Q. How can researchers optimize low-yielding synthetic pathways for this compound?
Methodological Answer: Low yields (e.g., 17.9% in copper-catalyzed methods ) may stem from side reactions or inefficient coupling. Optimization strategies include:
- Catalyst Screening : Test Pd/Cu bimetallic systems for improved cross-coupling efficiency.
- Temperature/Time Adjustments : Extend reaction times or elevate temperatures (e.g., 50–60°C) while monitoring decomposition via TLC.
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during synthesis .
Q. Table 1: Comparative Synthesis Optimization
| Method | Catalyst/Reagents | Yield | Key Observations | Reference |
|---|---|---|---|---|
| Copper-catalyzed coupling | CuBr, CsCO | 17.9% | Side-product formation | |
| Bromination-amination | HBr, reflux | N/R | Requires inert atmosphere |
Q. What experimental designs are suitable for evaluating this compound’s biological activity?
Methodological Answer: For pharmacological studies:
- Target Identification : Use virtual screening (e.g., molecular docking against uPAR or histamine receptors) to hypothesize mechanisms .
- In Vitro Assays : Employ dose-response curves (e.g., 1–100 µM) in cell lines expressing target receptors. Include positive controls (e.g., known H1/H4 antagonists for histamine studies) .
- Data Validation : Replicate results across ≥3 independent experiments and use statistical models (ANOVA with post-hoc tests) to address variability .
Q. How should researchers resolve contradictions in spectroscopic or bioactivity data?
Methodological Answer: Contradictions may arise from impurities or isomerism. Mitigation steps:
Q. What are the best practices for environmental impact assessment of this compound?
Methodological Answer: Follow OECD guidelines for ecotoxicology:
- Fate Studies : Measure biodegradation (OECD 301) and soil adsorption (OECD 106) .
- Aquatic Toxicity : Use Daphnia magna (OECD 202) or algal growth inhibition tests (OECD 201) at 0.1–10 mg/L concentrations.
- Data Integration : Model persistence/bioaccumulation using EPI Suite™ and compare to regulatory thresholds (e.g., REACH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
